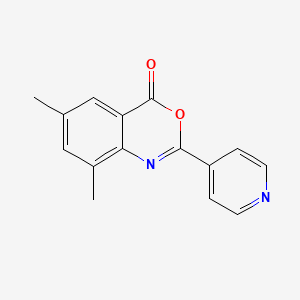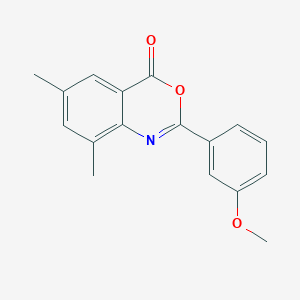amine CAS No. 1095829-92-7](/img/structure/B604242.png)
[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.3 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol under reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include sulfinamides or thiols.
Applications De Recherche Scientifique
[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of [(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a methyl group.
4-bromophenyl methyl sulfone: Lacks the sulfonamide group but has a similar bromophenyl structure.
Uniqueness
[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine is unique due to the presence of both a bromine atom and a sulfonamide group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
1095829-92-7 |
|---|---|
Formule moléculaire |
C15H16BrNO2S |
Poids moléculaire |
354.3g/mol |
Nom IUPAC |
4-bromo-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO2S/c1-11-10-14(8-9-15(11)16)20(18,19)17-12(2)13-6-4-3-5-7-13/h3-10,12,17H,1-2H3 |
Clé InChI |
DQSYSRIYWRIILI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604159.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B604160.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)-](/img/structure/B604161.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B604162.png)



![4-Hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B604173.png)
![6-(3-bromophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604174.png)
![6-(2-furyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604175.png)
![3-(4-chlorobenzyl)-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604179.png)
![6-[(4-tert-butylphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604180.png)
![3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE](/img/structure/B604181.png)
![3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604182.png)
